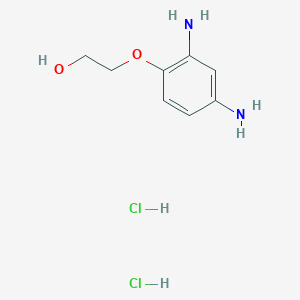

2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Vue d'ensemble

Description

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O2. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride typically involves the reaction of 2,4-diaminophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Diaminophenoxy)ethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Applications De Recherche Scientifique

Cosmetic Applications

Hair Dyes

The primary application of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is in oxidative hair coloring products. It is used for its ability to provide long-lasting color and is included in formulations at concentrations typically not exceeding 2% for safety reasons .

Skin Care Products

This compound is also utilized as a colorant in various cosmetics and skin care formulations. Its safety profile allows it to be used in formulations designed for sensitive skin, although caution is advised due to potential skin sensitization .

Pharmaceutical Applications

While specific pharmaceutical applications are less documented, the compound's properties suggest potential uses in drug formulations where color stability and aesthetic appeal are necessary. Its role as an intermediate in the synthesis of other pharmaceutical agents may also be explored further.

Genotoxicity Studies

Research indicates that this compound exhibits low genotoxic potential. In several studies, including the Ames test and mouse dominant-lethal assays, the compound did not show significant mutagenic effects .

Skin Sensitization

Despite its cosmetic use, the compound has been noted for its potential to cause skin sensitization. Studies have shown positive reactions in sensitization tests conducted on mice, indicating that while it is generally safe for use in low concentrations, patch testing is recommended before widespread application .

Regulatory Status

The compound is listed on several regulatory inventories, including the Australian Inventory of Chemical Substances (AICS). It has been subjected to safety evaluations that support its use in cosmetics under specific concentration limits .

Case Study 1: Hair Dye Formulation

A formulation study involving this compound demonstrated its effectiveness as a primary dye component in oxidative hair dyes. The study highlighted its stability and color retention over time compared to other dye intermediates.

Case Study 2: Sensitization Assessment

In a clinical assessment involving human volunteers using hair dye products containing the compound, reports indicated instances of mild irritation but no severe allergic reactions. This underscores the importance of concentration control and pre-use testing for sensitive individuals.

Mécanisme D'action

The mechanism of action of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,4-Diaminophenoxy)ethanol sulfate

- 2-(2,4-Diaminophenoxy)ethanol hydrochloride

- 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride

Uniqueness

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Activité Biologique

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, commonly referred to as 2,4-DAP, is a chemical compound with notable biological activities and applications in various fields, particularly in cosmetics and pharmaceuticals. This article delves into its biological activity, mechanisms of action, safety assessments, and relevant case studies.

- Molecular Formula : C₈H₁₂Cl₂N₂O₂

- Molecular Weight : 241.11 g/mol

- Appearance : Pale grey to light yellow solid

- Solubility : Highly soluble in water (425 g/L at 20°C), slightly soluble in methanol and dimethyl sulfoxide

- Melting Point : 204 °C to 208 °C

The biological activity of 2,4-DAP is primarily attributed to its interaction with biological macromolecules, including enzymes and receptors. It acts as a precursor in oxidative hair dyes, undergoing oxidation to form colored products. Additionally, it may exhibit mild mutagenic properties, raising safety concerns in cosmetic applications .

Genotoxicity Studies

Research has evaluated the genotoxic potential of 2,4-DAP through various bioassays:

- Ames Test : In vitro studies using urine from mice indicated no significant genotoxic effects at various doses (15 to 1500 mg/kg) when applied dermally .

- Dominant-Lethal Assay : Conducted in vivo with negative results for genetic activity .

- Micronucleus Test : Indicated an increase in micronucleated binucleated cells, suggesting potential genotoxic effects under specific conditions .

Toxicity Assessments

The compound has been subjected to multiple toxicity evaluations:

- Acute Oral Toxicity : The LD50 values are approximately 1000 mg/kg in rats and 1160 mg/kg in mice, indicating moderate toxicity .

- Dermal Irritation : Slight irritant effects were noted in rabbit eyes at a concentration of 4% .

- Repeated Dose Toxicity : Studies showed no significant health risks from repeated oral exposure; however, some kidney abnormalities and pigmentation changes were observed at higher concentrations .

Cosmetic Applications

This compound is widely used as a dye precursor in oxidative hair coloring products. Its role as a cross-linking agent enhances the stability and efficacy of these formulations. Studies have shown that while it provides desirable coloring effects, there are concerns regarding its mutagenic potential which necessitates careful formulation practices .

Safety Evaluations

The SCCP (Scientific Committee on Consumer Products) has assessed the safety of this compound in cosmetics. Although the results from various studies indicate low carcinogenic risk and no reproductive toxicity, the potential for skin sensitization remains a concern .

Data Summary Table

| Property/Identifier | Value |

|---|---|

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ |

| Molecular Weight | 241.11 g/mol |

| Acute Oral Toxicity LD50 (Rat) | 1000 mg/kg |

| Acute Oral Toxicity LD50 (Mouse) | 1160 mg/kg |

| Solubility | 425 g/L (water) |

| Melting Point | 204 °C - 208 °C |

Propriétés

Numéro CAS |

66422-95-5 |

|---|---|

Formule moléculaire |

C8H13ClN2O2 |

Poids moléculaire |

204.65 g/mol |

Nom IUPAC |

2-(2,4-diaminophenoxy)ethanol;hydrochloride |

InChI |

InChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H |

Clé InChI |

PBVFDMZFBPZIMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)N)OCCO.Cl.Cl |

SMILES canonique |

C1=CC(=C(C=C1N)N)OCCO.Cl |

Key on ui other cas no. |

66422-95-5 11138-66-2 |

Description physique |

Solid; [MSDSonline] Light grey to light pink solid; [EC] Cream-colored odorless solid; [Merck Index] Fine cream-colored powder with a very faint odor; [Solvay MSDS] |

Pictogrammes |

Irritant |

Numéros CAS associés |

70643-19-5 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.